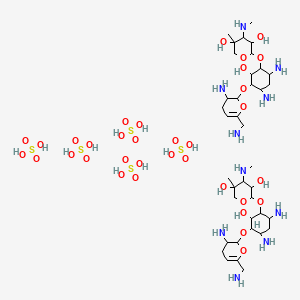Antibiotic produced by Micromonospora inyoensis. It is closely related to gentamicin C1A, one of the components of the gentamicin complex (GENTAMICINS).
Sisomicin sulfate
CAS No.: 53179-09-2
Cat. No.: VC1646260
Molecular Formula: C19H39N5O11S
Molecular Weight: 545.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53179-09-2 |
|---|---|
| Molecular Formula | C19H39N5O11S |
| Molecular Weight | 545.6 g/mol |
| IUPAC Name | (2S,3R,4S,5S)-2-[(2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
| Standard InChI | InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9?,10-,11+,12+,13-,14+,15?,16+,17?,18+,19-;/m1./s1 |
| Standard InChI Key | JVTNJDPXUPRGIE-DAVQCCERSA-N |
| Isomeric SMILES | C[C@]1(CO[C@H]([C@@H]([C@@H]1NC)O)OC2[C@H](C[C@H]([C@@H]([C@@H]2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |
| SMILES | CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
| Canonical SMILES | CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |
Introduction
Chemical Identity and Origin
Discovery and Historical Background
Sisomicin was first isolated in 1970 from a novel strain of actinomycetes, Micromonospora inyoensis, which was obtained from soil samples collected in the Inyo National Forest in California . As a member of the aminoglycoside class of antibiotics, sisomicin represents an important addition to the antimicrobial armamentarium, particularly due to its enhanced potency compared to gentamicin .
Chemical Structure and Properties
Sisomicin sulfate is the sulfate salt form of sisomicin, characterized by the molecular formula C19H37N5O7- 2.5H2SO4 . A distinguishing structural feature of sisomicin is its unsaturated sugar ring I, which differentiates it from structurally related aminoglycosides such as gentamicin, tobramycin, and amikacin that possess saturated ring structures . The compound is also known chemically as:
-
D-Streptamine, (2S-cis)-4-O-(3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl)-2-deoxy-6-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl)-, sulfate (2:5) (salt)
-
O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-6))-2-deoxy-L-streptamine sulfate (2:5) (salt)
The chemical structure is represented by the InChI key CIKNYWFPGZCHDL-ZHFUJENKSA-N .
Nomenclature and Synonyms
Sisomicin sulfate is known by several alternative names in scientific and clinical literature, including:
Mechanism of Action and Structural Basis for Activity
Ribosomal Binding and Protein Synthesis Inhibition
Like other aminoglycosides, sisomicin targets the 30S ribosomal subunit, causing misreading of the mRNA sequence and inhibiting translocation . This results in the production of faulty or nonexistent proteins, ultimately leading to bacterial cell death. The antimicrobial activity of sisomicin is attributed to its ability to interfere with bacterial protein synthesis at a fundamental level.
Structural Basis for Enhanced Activity
X-ray crystallographic analyses have revealed that the binding mode of sisomicin to bacterial ribosomes differs slightly from related aminoglycosides with saturated ring structures . The most notable difference is in the stacking interaction between ring I and the G1491 nucleotide of the ribosomal RNA. While typical saturated ring I structures with chair conformations stack on G1491 through CH/π interactions, the unsaturated ring I of sisomicin with its partially planar conformation can share its π-electron density with G1491 and fits optimally within the A-site helix . This enhanced interaction may explain sisomicin's superior antibacterial activity compared to structurally related aminoglycosides.
Antimicrobial Activity and Spectrum
Spectrum of Activity
Sisomicin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It is particularly effective against:
Minimum Inhibitory Concentrations
The potency of sisomicin can be quantified through its minimum inhibitory concentrations (MICs) against various bacterial species. Representative MIC values include:
| Bacterial Species | MIC Range (μg/ml) |
|---|---|
| Diplococcus pneumoniae | 3.1 - 6.3 |
| Haemophilus influenzae | 1.6 - 3.1 |
| Pseudomonas aeruginosa | 2.0 |
These values demonstrate the high potency of sisomicin sulfate against clinically significant pathogens .
Comparison with Other Aminoglycosides
Sisomicin is generally more potent than gentamicin and has shown effective antibacterial synergy with beta-lactam antibiotics against a wide range of bacteria . This increased potency may be attributed to its unique structural features, particularly the unsaturated sugar ring that enhances binding to bacterial ribosomes.
Pharmacokinetics and Tissue Distribution
Ocular Pharmacokinetics
Detailed studies on the aqueous kinetics of sisomicin sulfate have provided valuable information regarding its penetration into ocular tissues. Following subconjunctival injection of a standard 20 mg/0.4 ml dose, sisomicin can be detected in the aqueous humor as early as 18 minutes post-administration .
A peak aqueous concentration of 16.4 mg/l is reached approximately 78 minutes (1.15 hours) after injection . At this peak level, the antibiotic concentration is 65 times the minimum inhibitory concentration against Pseudomonas, indicating excellent therapeutic potential for ocular infections .
Tissue Binding Properties
Aminoglycosides, including sisomicin, bind avidly to the melanin pigment in ocular tissues . This binding is freely reversible, allowing for sustained release of biologically active antibiotic into the anterior chamber of the eye. This characteristic explains the relatively prolonged bioavailability of aminoglycosides in ocular tissues, which can range from 18 to 24 hours .
Clinical Applications
Treatment of Infections
Given its broad-spectrum antimicrobial activity, sisomicin sulfate has potential applications in the treatment of:
-
Ocular infections and local sepsis
-
Prophylaxis in cataract surgery
The excellent intraocular penetration achieved with sisomicin makes it particularly valuable for treating ocular infections .
Laboratory Applications
Sisomicin sulfate is commonly used in clinical in vitro microbiological antimicrobial susceptibility tests, including panels, discs, and MIC strips against gram-positive and gram-negative microbial isolates . Medical microbiologists use these antimicrobial susceptibility test results to recommend appropriate antibiotic treatment options for infected patients.
Analytical Methods and Standards
Detection and Quantification
Various analytical techniques have been employed for the detection and quantification of sisomicin in pharmaceutical preparations. These include:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for relative quantification of sisomicin in gentamicin preparations
-
X-ray crystallography for structural analysis and determination of binding modes
Reference Standards
Sisomicin sulfate reference standards are available from pharmacopoeial authorities such as the European Pharmacopoeia and the United States Pharmacopeia . These standards are intended for use in laboratory tests as specifically prescribed in official pharmacopoeial monographs and serve as benchmarks for quality control in pharmaceutical manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume